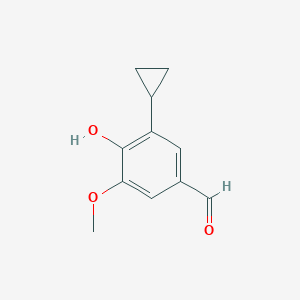

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde

Beschreibung

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a vanillin derivative, known for its unique structure that includes a cyclopropyl group, a hydroxyl group, and a methoxy group attached to a benzaldehyde core.

Eigenschaften

IUPAC Name |

3-cyclopropyl-4-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-5-7(6-12)4-9(11(10)13)8-2-3-8/h4-6,8,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWSUENSQHLTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde, followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropyl group may also contribute to the compound’s unique reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Hydroxy-4-methoxybenzaldehyde:

3-Chloro-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with a chlorine atom instead of a cyclopropyl group.

Uniqueness

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

3-Cyclopropyl-4-hydroxy-5-methoxybenzaldehyde (CAS No. 2168354-03-6) is a chemical compound characterized by its unique cyclopropyl group, which contributes to its distinctive chemical and biological properties. This article delves into the biological activities associated with this compound, highlighting its potential applications in various fields including medicine, biochemistry, and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O3, with a molecular weight of 192.21 g/mol. The presence of hydroxyl and methoxy groups in addition to the cyclopropyl moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The compound has been shown to exhibit antioxidant properties, which may involve the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

- Enzyme Inhibition : Similar benzaldehyde derivatives have demonstrated the ability to inhibit enzymes such as tyrosinase, which plays a critical role in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antioxidant Activity : Studies have indicated that this compound possesses significant antioxidant capabilities, which are crucial for protecting cells from oxidative stress .

- Antimicrobial Properties : Preliminary research suggests that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anti-Melanogenic Effects : In vitro studies have shown that this compound can significantly reduce melanin production by inhibiting tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at skin lightening .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Antioxidant Capacity

A study assessed the antioxidant capacity of various benzaldehyde derivatives, including this compound. The results indicated a strong ability to reduce ROS levels in cellular models, supporting its use as a protective agent against oxidative damage .

Study 2: Enzyme Inhibition

In a comparative analysis of enzyme inhibitors, this compound was found to inhibit tyrosinase with an IC50 value comparable to established inhibitors like kojic acid. This suggests its potential application in dermatological treatments for conditions related to excess melanin .

Study 3: Antimicrobial Activity

Research investigating the antimicrobial properties revealed that this compound exhibited inhibitory effects against several bacterial strains, indicating its promise as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-4-methoxybenzaldehyde | Hydroxyl and methoxy groups | Moderate antioxidant properties |

| 3-Chloro-4-hydroxy-5-methoxybenzaldehyde | Chlorine atom instead of cyclopropyl | Limited enzyme inhibition |

| This compound | Cyclopropyl group; hydroxyl & methoxy | Strong antioxidant & enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.